molecular formula C18H20N2O2 B2546980 N-(4-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide CAS No. 1210367-22-8

N-(4-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide

Cat. No.: B2546980
CAS No.: 1210367-22-8
M. Wt: 296.37
InChI Key: MNABBSTYEZJZEH-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

N-(4-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide serves as a valuable intermediate in the synthesis of complex molecules with potential biological activities. For instance, it is involved in the development of selective and orally efficacious inhibitors of the Met kinase superfamily, demonstrating significant tumor stasis in preclinical models, thus indicating its importance in the discovery of new cancer therapies (G. M. Schroeder et al., 2009). Moreover, its structural motif is found in compounds displaying a wide range of activities, from anticancer to antibacterial, highlighting its versatility in medicinal chemistry applications.

Organic Synthesis Methodologies

The chemical structure of this compound facilitates the exploration of novel synthetic pathways. Research has developed methods for the synthesis of 2-arylpyrrolidine-1-carboxamides, offering a modular approach that leverages mild reaction conditions and common solvents to achieve target compounds with good to high yields. This not only demonstrates the compound's role in facilitating organic synthesis but also its potential in generating new chemical entities with diverse biological activities (A. Smolobochkin et al., 2017).

Anticancer and Anti-Biofilm Activity

Further extending its applications in the biomedical field, derivatives of this compound have been investigated for their anticancer and anti-biofilm activities. A study synthesizing novel 2-(het)arylpyrrolidine-1-carboxamides showcased compounds with in vitro activity towards cancer cell lines, some surpassing the efficacy of reference drugs like tamoxifen. Additionally, these compounds exhibited promising anti-biofilm properties against bacterial growth, underscoring the potential of this compound derivatives in developing new antimicrobial agents (A. Smolobochkin et al., 2019).

Corrosion Inhibition

Beyond biomedical applications, this compound derivatives have shown utility in materials science, particularly in corrosion inhibition. Studies have evaluated the efficacy of these derivatives in protecting metals against corrosion, highlighting their potential as corrosion inhibitors in various industrial applications. This demonstrates the compound's versatility, extending its significance from pharmaceuticals to materials science (Ankush Mishra et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with receptors such as egfr and vegfr-2 . These receptors play a crucial role in cell signaling pathways, particularly in the regulation of cell growth and survival.

Mode of Action

For instance, it may bind to the active sites of its target proteins, thereby modulating their activity . This interaction could lead to changes in the cellular processes regulated by these proteins.

Biochemical Pathways

Given its potential interaction with egfr and vegfr-2, it may influence pathways related to cell growth and survival . The downstream effects of this interaction could include alterations in cell proliferation, differentiation, and apoptosis.

Pharmacokinetics

Similar compounds have been shown to exhibit strong electronic characteristics and meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . These properties could potentially impact the bioavailability of N-(4-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide.

Result of Action

Based on its potential interaction with egfr and vegfr-2, it may influence cellular processes such as cell growth, differentiation, and apoptosis .

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-22-17-9-7-16(8-10-17)19-18(21)20-12-11-15(13-20)14-5-3-2-4-6-14/h2-10,15H,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNABBSTYEZJZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.